molecular formula C17H15BrN2O3S B4629505 ethyl 4-({[(2-bromobenzoyl)amino]carbonothioyl}amino)benzoate

ethyl 4-({[(2-bromobenzoyl)amino]carbonothioyl}amino)benzoate

Cat. No.: B4629505
M. Wt: 407.3 g/mol
InChI Key: PDVGRNIFOABWRR-UHFFFAOYSA-N
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Description

Ethyl 4-({[(2-bromobenzoyl)amino]carbonothioyl}amino)benzoate is a useful research compound. Its molecular formula is C17H15BrN2O3S and its molecular weight is 407.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.99868 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Spectroscopic Analysis

The synthesis of compounds structurally related to ethyl 4-({[(2-bromobenzoyl)amino]carbonothioyl}amino)benzoate involves complex reactions, leading to the creation of molecules with potential applications in various scientific fields. For example, the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate by the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate demonstrates the intricate chemistry involved in creating such molecules. The synthesized compound was characterized using various spectroscopic methods, including IR, Raman, NMR, and X-ray diffraction, providing insights into its structural and vibrational properties, which are essential for understanding its potential applications (İ. Koca et al., 2014).

Supramolecular Structures

The study of hydrogen-bonded supramolecular structures offers another area of research application for related compounds. The investigation into three substituted 4-pyrazolylbenzoates revealed how molecules of ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate are linked by hydrogen bonds into chains and sheets, forming complex supramolecular architectures. This research contributes to the understanding of molecular interactions and the design of novel materials with specific properties (J. Portilla et al., 2007).

Selective Precipitation of Anions

In the realm of environmental chemistry, compounds similar to this compound have been explored for their ability to selectively precipitate anions from aqueous solutions. The study involving 4-aminobenzoic acid derivatives demonstrated their potential in removing and recovering harmful anions like chromate and molybdate from water, showcasing an important application in water treatment and pollution control (Mark W. Heininger & C. Meloan, 1992).

Pharmacological Applications

While the focus is on scientific research applications excluding drug use, dosage, and side effects, it's worth noting that structural analogs of this compound have been investigated for their potential pharmacological activities. Research into ureidothiazole and ureidothiadiazole derivatives related to similar compounds has shown promise in antileukemic activity against certain tumor systems in mice, highlighting the potential for medical research and therapeutic applications (R. K. Zee-Cheng & C. Cheng, 1979).

Properties

IUPAC Name

ethyl 4-[(2-bromobenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3S/c1-2-23-16(22)11-7-9-12(10-8-11)19-17(24)20-15(21)13-5-3-4-6-14(13)18/h3-10H,2H2,1H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVGRNIFOABWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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